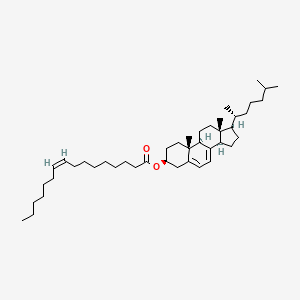
Gossypol-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gossypol-d2 is a deuterated derivative of gossypol, a naturally occurring polyphenolic compound found in the seeds, roots, and stems of cotton plants (genus Gossypium). Gossypol has been extensively studied for its biological activities, including antifertility, anticancer, antiviral, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gossypol-d2 involves the incorporation of deuterium atoms into the gossypol molecule. One practical strategy for synthesizing deuterated gossypol derivatives involves the regioselective deacetylation of hexaacetyl apogossypol followed by the reductive removal of hydroxyl groups . The key steps include:
Deacetylation: This step involves the removal of acetyl groups under specific conditions to yield intermediate compounds.
Reductive Removal of Hydroxyl Groups: This step involves the reduction of hydroxyl groups to incorporate deuterium atoms.
The total yield of this synthesis method is over 40%, which is significantly higher than other reported methods .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The process would involve the use of specialized equipment for deuterium incorporation and purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Gossypol-d2 undergoes various chemical reactions, including:
Oxidation: Gossypol can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the aldehyde groups in gossypol.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various gossypol derivatives, such as gossypol ethers, gossypol quinones, and gossypol acetates .
Aplicaciones Científicas De Investigación
Gossypol-d2 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying polyphenolic structures.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential as an anticancer agent, male contraceptive, and antiviral compound
Industry: Utilized in the development of new pharmaceuticals and as a natural pesticide.
Mecanismo De Acción
Gossypol-d2 exerts its effects through several molecular mechanisms:
Anticancer Activity: Inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells.
Antiviral Activity: Inhibits RNA-dependent RNA polymerase, preventing viral replication.
Antifertility Effect: Disrupts spermatogenesis by inhibiting key enzymes involved in sperm production.
Comparación Con Compuestos Similares
Similar Compounds
Gossypol: The non-deuterated form of Gossypol-d2, with similar biological activities.
Apogossypol: A derivative of gossypol with modified hydroxyl groups.
Gossypol Acetate: An acetylated form of gossypol with enhanced stability.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable compound for studying the effects of deuterium incorporation on biological activity and for developing new therapeutic agents .
Propiedades
Fórmula molecular |
C30H30O8 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
5-deuterio-7-(4-deuterio-8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3/i7D,8D |
Clave InChI |
QBKSWRVVCFFDOT-QTQOOCSTSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C2=C1C(=C(C(=C2C=O)O)O)C(C)C)O)C3=C(C4=C(C(=C3C)[2H])C(=C(C(=C4C=O)O)O)C(C)C)O)C |
SMILES canónico |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
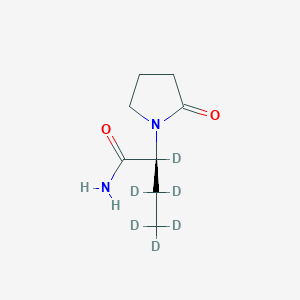
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
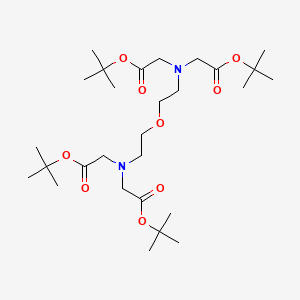
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
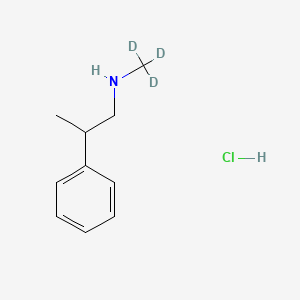
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
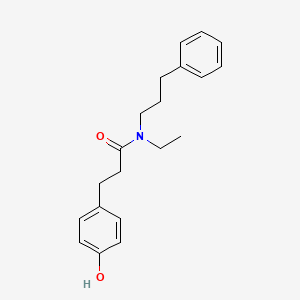
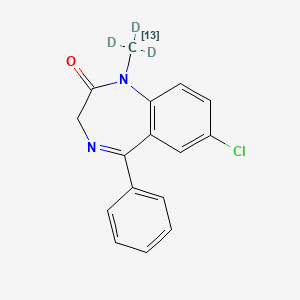
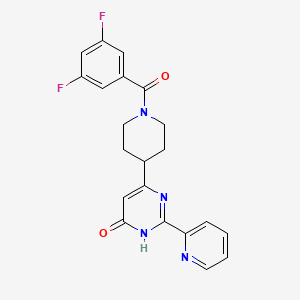
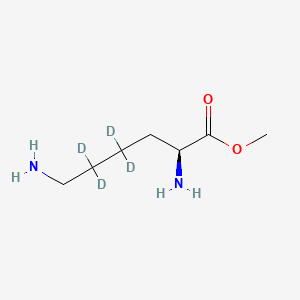
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
